![molecular formula C12H17NO5 B13511240 (2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoicacid](/img/structure/B13511240.png)
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl group and a dihydro-1,4-oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid typically involves multiple steps:
Formation of the tert-butoxycarbonyl group: This step involves the reaction of tert-butyl alcohol with a suitable carbonyl compound under acidic conditions.
Construction of the dihydro-1,4-oxazine ring: This can be achieved through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Formation of the prop-2-enoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid: This compound is unique due to its specific structure and functional groups.
Other oxazine derivatives: These compounds share the dihydro-1,4-oxazine ring but may have different substituents.
tert-Butoxycarbonyl derivatives: Compounds with the tert-butoxycarbonyl group but different core structures.
Uniqueness
The uniqueness of (2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid lies in its combination of the tert-butoxycarbonyl group and the dihydro-1,4-oxazine ring, which imparts specific chemical properties and reactivity that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H17NO5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(E)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazin-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-6-7-17-9(8-13)4-5-10(14)15/h4-5,8H,6-7H2,1-3H3,(H,14,15)/b5-4+ |
InChI Key |
KEELDCCXTGXVCY-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC(=C1)/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



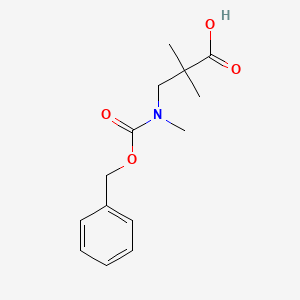
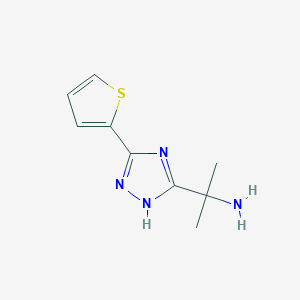
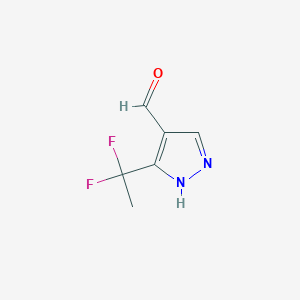
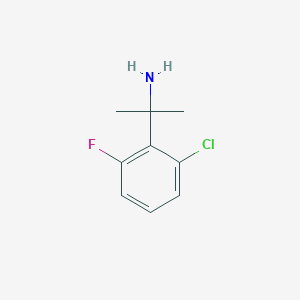
![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonanehydrochloride](/img/structure/B13511201.png)
![2-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13511206.png)

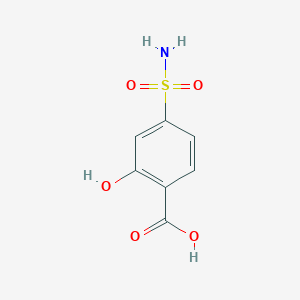
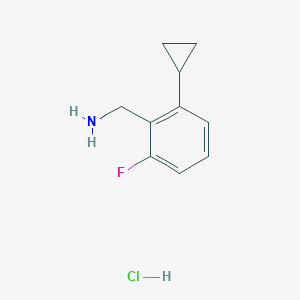
![tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate](/img/structure/B13511229.png)
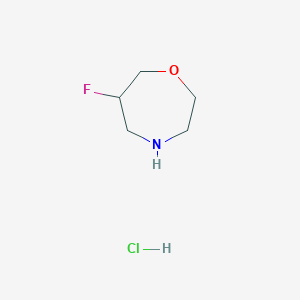
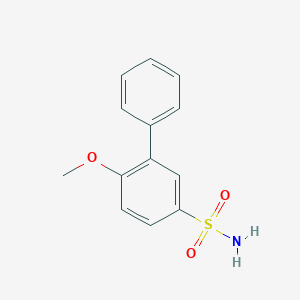
![3-chloro-4-(4-phenylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13511237.png)
